Cas no 941870-08-2 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide)

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a spirocyclic dioxolane moiety and a methoxy-substituted aromatic ring. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its structurally constrained spirocyclic framework and sulfonamide functional group. The presence of the methoxy and methyl substituents enhances its reactivity and selectivity in nucleophilic or electrophilic transformations. Its well-defined stereochemistry and stability under various conditions make it suitable for applications in medicinal chemistry and materials science. The compound’s unique architecture may also lend itself to studies in molecular recognition or catalysis.
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide structure
941870-08-2 structure
Product name:N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
CAS No:941870-08-2
MF:C17H25NO5S
MW:355.449104070663
CID:5499169

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
    • N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
    • Inchi: 1S/C17H25NO5S/c1-13-6-7-15(21-2)16(10-13)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
    • InChI Key: KQDCCUGDDWVLHW-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2OC3(CCCCC3)OC2)(=O)=O)=CC(C)=CC=C1OC

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2763-0127-2mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2763-0127-5μmol
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2763-0127-15mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2763-0127-10μmol
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2763-0127-25mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2763-0127-75mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2763-0127-20μmol
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2763-0127-5mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2763-0127-50mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2763-0127-4mg
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
941870-08-2 90%+
4mg
$66.0 2023-05-16

Additional information on N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Recent Advances in the Study of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2)

In recent years, the compound N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on the stereoselective formation of the spirocyclic moiety. Researchers have reported successful synthetic routes that employ catalytic asymmetric methods, resulting in high enantiomeric purity. These advancements are critical for ensuring the reproducibility and scalability of the compound for further pharmacological studies.

From a biological perspective, this sulfonamide derivative has demonstrated notable activity as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. In vitro and in vivo studies have revealed that the compound exhibits selective inhibition of these isoforms, with minimal off-target effects. This selectivity is attributed to the unique spatial arrangement of the spirocyclic group, which enhances binding affinity and specificity. These findings suggest that N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide could serve as a lead compound for the development of novel anticancer therapies.

In addition to its anticancer potential, recent research has explored the compound's efficacy in treating neurological disorders. Preliminary data indicate that it may modulate gamma-aminobutyric acid (GABA) receptors, offering a potential therapeutic avenue for conditions such as epilepsy and anxiety. However, further studies are required to elucidate the precise mechanism of action and to assess the compound's safety profile in preclinical models.

Despite these promising findings, challenges remain in the development of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and to advance the compound into clinical trials.

In conclusion, N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2) represents a promising candidate for drug development, with applications spanning oncology and neurology. Continued research into its synthesis, biological activity, and therapeutic potential will be crucial for translating these findings into clinically viable treatments. The compound's unique structural features and selective inhibitory properties underscore its value as a subject of ongoing investigation in the chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited